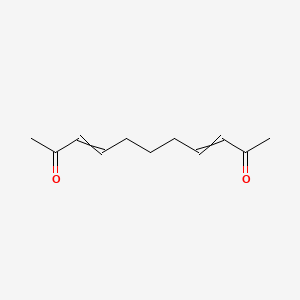
Undeca-3,8-diene-2,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undeca-3,8-diene-2,10-dione is an organic compound with the molecular formula C11H16O2. It is characterized by the presence of two conjugated double bonds and two ketone groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of undeca-3,8-diene-2,10-dione can be achieved through various methods. One common approach involves the reaction of acylketenes with 2H-azirines. This reaction typically requires specific conditions such as thermolysis of 5-arylfuran-2,3-diones to generate acylketenes, which then react with 2H-azirines to form the desired product . Another method involves the use of dimethyl-(2-oxo-propyl)-phosphonate in the presence of sodium hydride (NaH) and dimethoxyethane (DME) as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Undeca-3,8-diene-2,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bonds in the compound can participate in substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
Undeca-3,8-diene-2,10-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the context of its reactivity with biological molecules.
Industry: It can be used in the synthesis of polymers, pharmaceuticals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of undeca-3,8-diene-2,10-dione involves its interaction with various molecular targets and pathways. The compound’s conjugated double bonds and ketone groups allow it to participate in a range of chemical reactions, including nucleophilic addition and electrophilic substitution. These reactions can affect biological molecules and pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5,6,6-Trimethyl-3,4-undecadiene-2,10-dione: This compound has a similar structure but with additional methyl groups.
2,6,6,10-Tetramethyl-undeca-8,10-diene-3,7-dione: Another similar compound with different substitution patterns.
Uniqueness
Undeca-3,8-diene-2,10-dione is unique due to its specific arrangement of double bonds and ketone groups, which confer distinct reactivity and properties. This makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
174361-55-8 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
undeca-3,8-diene-2,10-dione |
InChI |
InChI=1S/C11H16O2/c1-10(12)8-6-4-3-5-7-9-11(2)13/h6-9H,3-5H2,1-2H3 |
Clave InChI |
OBMRFRQSZHUVBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=CCCCC=CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


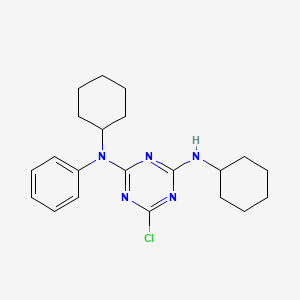
![[(1-Iodo-2-phenylethenyl)selanyl]benzene](/img/structure/B12567794.png)
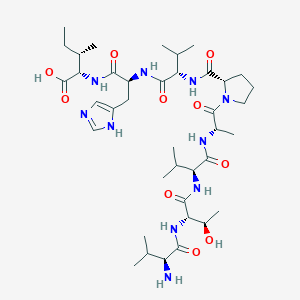
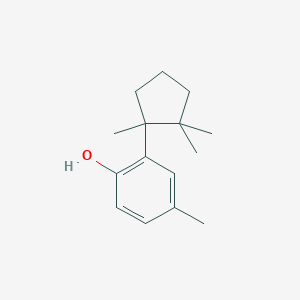
![1,1,1-Trimethyl-N-[2-(pyridin-2-yl)ethyl]-N-(trimethylsilyl)silanamine](/img/structure/B12567825.png)
![N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine](/img/structure/B12567849.png)
![3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B12567857.png)
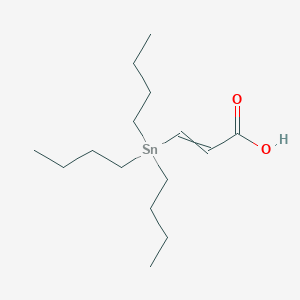

![Methanone, bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12567866.png)
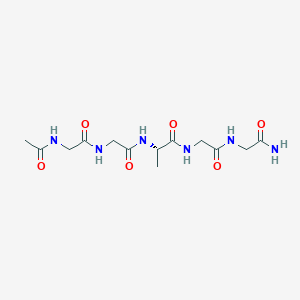
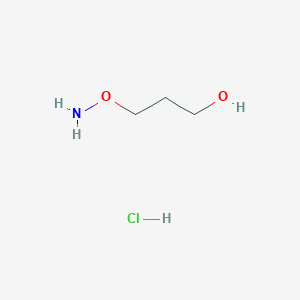
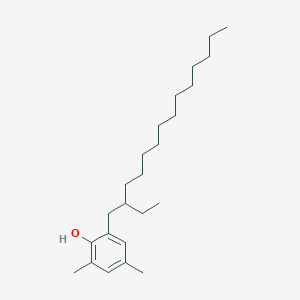
![2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B12567881.png)
